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Compound of Interest |

Compound Name: Boc-Leu-Pro-OH
CAS No.: 64205-66-9
Cat. No.: B558329
. J

Executive Summary

Boc-Leu-Pro-OH is a protected dipeptide intermediate critical in the synthesis of bioactive

peptides, particularly those requiring

-turn induction. The presence of the Proline (Pro) residue at the C-terminus, coupled with the
hydrophobic Leucine (Leu) side chain, creates a structural motif often found in signal
transduction inhibitors and cyclic peptide natural products (e.g., Sarcodactylamide).

This guide provides a rigorous technical breakdown of the molecule's physicochemical
properties, a validated synthesis workflow to overcome the steric hindrance of the N-alkylated
proline amine, and a quality control framework ensuring >98% purity for downstream
applications.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify

these parameters upon receipt of any commercial batch.
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Parameter Specification Technical Note

N-tert-Butoxycarbonyl-L-leucyl-

Chemical Name Boc-L-Leu-L-Pro-OH _

L-proline

Verify specific salt forms (e.g.,
CAS Number 64205-66-9 DCHA salt) which have

different CAS #s.

Calculated based on
Molecular Formula )
anhydrous free acid.

Monoisotopic mass: ~328.20

Molecular Weight 328.41 g/mol
Da.
i ) ] Hygroscopic; store at -20°C
Physical State White to off-white powder o
under dessication.
- Poor solubility in water; soluble
Solubility DCM, DMF, MeOH o
in dilute base.
The C-terminal acid is
pKa (COOH) ~3.8 relatively acidic due to the

inductive effect of the amide.

Structural Analysis & Stereochemistry
The Proline "Kink" and Cis/Trans Isomerization

Unlike primary amino acids, Proline is a secondary amine (pyrrolidine ring). When Leucine is
coupled to Proline, the resulting peptide bond (

) lacks an amide hydrogen. This leads to two critical structural consequences:

 Steric Hindrance: The N-terminal Boc-Leu moiety faces significant steric clash from the
Proline

-carbons during coupling, often requiring highly active coupling agents (e.g., HATU or mixed
anhydrides) rather than standard carbodiimides.
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» Cis/Trans Isomerization: The energy barrier between the cis and trans isomers of the Xaa-
Pro bond is lower than standard peptide bonds. While the trans isomer is generally favored
(~80-90%) in solution, the cis population is non-negligible and can complicate NMR analysis,
appearing as "impurity" peaks (rotamers).

Hydrophobic Clustering

The isobutyl side chain of Leucine and the pyrrolidine ring of Proline create a localized
hydrophobic patch. In solution-phase synthesis, this dipeptide is highly soluble in organic
solvents (DCM, EtOAc), facilitating easy extraction workups.

Synthetic Utility & Protocols
Synthesis Strategy: The "Ester-Saponification" Route

Direct coupling of Boc-Leu-OH to free Proline (H-Pro-OH) is inefficient due to the zwitterionic
nature of the amino acid. The industry-standard protocol involves coupling to a Proline ester
(H-Pro-OMe), followed by mild saponification.

Step 1: Coupling (Boc-Leu-OH + H-Pro-OMe)

e Reagents: Boc-Leu-OH (1.0 eq), H-Pro-OMe-HCI (1.1 eq), EDC-HCI (1.2 eq), HOBt (1.2 eq),
DIPEA (3.0 eq).

e Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration).

¢ Mechanism: EDC activates the Leu-COOH. HOBt forms an active ester to suppress
racemization (critical given the steric bulk).

Step 2: Saponification (Hydrolysis)
e Reagents: LIOH (3.0 eq) in THF/H20 (3:1).

e Condition: 0°C to RT, 2 hours.

o Workup: Acidify to pH 3 with KHSO4, extract into EtOAC.

Detailed Protocol: 10 mmol Scale
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 Activation: Dissolve 2.31 g Boc-Leu-OH (10 mmol) and 1.62 g HOBt (12 mmol) in 50 mL
DCM at 0°C. Add 2.30 g EDC-HCI (12 mmol). Stir for 15 min.

e Coupling: Add 1.82 g H-Pro-OMe-HCI (11 mmol) followed by 5.2 mL DIPEA (30 mmol). The
solution should remain clear. Stir at RT for 4-6 hours.

e Quench & Wash: Dilute with 100 mL EtOAc. Wash sequentially with 1M KHSO4 (2x), Sat.
NaHCO3 (2x), and Brine (1x). Dry over Na2S0O4 and concentrate to yield Boc-Leu-Pro-OMe
(Qil).

e Hydrolysis: Dissolve the oil in 30 mL THF. Add 10 mL of 1M LiOH aqueous solution. Monitor
by TLC (EtOAc/Hexane).[1]

« |solation: Once ester is consumed, evaporate THF. Acidify aqueous layer to pH ~2-3 with 1M
KHSOA4. Extract the white precipitate/oil into EtOAc.

o Final Product: Evaporate EtOAc. Triturate with Hexanes to induce crystallization of Boc-Leu-
Pro-OH.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision
points.
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Starting Materials

Boc-Leu-OH + H-Pro-OMe

0°C, 15 min
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(EDC/HOBt/DCM)

DIPEA, RT, 4h

Coupling Reaction
Formation of Amide Bond

:

Acid/Base Extraction
Remove Urea/Unreacted Amine

Intermediate

Boc-Leu-Pro-OMe

Saponification
(LIOH/THF/H20)

:

Acidification (pH 3)
Protonate Carboxylate

Final Product
Boc-Leu-Pro-OH

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway for Boc-Leu-Pro-OH via methyl ester protection.
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Quality Control (QC) & Validation

Trustworthiness in peptide chemistry relies on proving structure and purity. The following QC
metrics are mandatory.

HPLC Analysis

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
o Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.
o Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic impurities suspected).

o Expectation: Single peak. Note: Broadening or splitting may occur due to cis/trans rotamers.
Run at 60°C to collapse rotamers if necessary.

Mass Spectrometry (ESI-MS)
e Mode: Positive lon Mode.

e Target lon:

Da;
Da.

e Fragment Check: Loss of Boc group (-100 Da) often yields a fragment at ~229 Da.

QC Decision Tree

Mass Spec Match
(ESI+) RELEASE BATCH

Check Rotamers
(Run at 60°C)

Purity > 98%? -

0 (<98Y

HPLC Analysis | Recrystallize

Crude Boc-Leu-Pro-OH (18, 210nm) | € (EtOAC/Hex)
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Figure 2: Quality Control decision matrix for validating peptide intermediate purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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